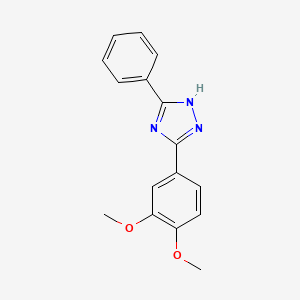

5-(3,4-dimethoxyphenyl)-3-phenyl-1H-1,2,4-Triazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H15N3O2 |

|---|---|

Molecular Weight |

281.31 g/mol |

IUPAC Name |

3-(3,4-dimethoxyphenyl)-5-phenyl-1H-1,2,4-triazole |

InChI |

InChI=1S/C16H15N3O2/c1-20-13-9-8-12(10-14(13)21-2)16-17-15(18-19-16)11-6-4-3-5-7-11/h3-10H,1-2H3,(H,17,18,19) |

InChI Key |

HWXPWPRWFCZNJQ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NNC(=N2)C3=CC=CC=C3)OC |

Origin of Product |

United States |

Preparation Methods

Procedure Overview

This method leverages electrochemical conditions to facilitate oxidative cyclization, as detailed in recent advancements in triazole chemistry.

-

Hydrazone Preparation :

-

Electrochemical Cyclization :

-

An undivided electrochemical cell is charged with graphite anode, Pt cathode, and a solution of the hydrazone (0.3 mmol), cyanamide (0.6 mmol), KI (1.0 equiv.), K₃PO₄ (20 mol%), and methanol (8 mL).

-

Electrolysis proceeds at 10 mA for 5 hours.

-

Post-reaction, the mixture is concentrated and purified via silica gel chromatography (petroleum ether/EtOAc, 1:1).

-

Key Findings

-

Mechanistic Insight : The reaction proceeds via iodide-mediated radical formation, enabling C–N bond formation between the hydrazone and cyanamide.

Thiosemicarbazide Cyclization and Desulfurization

Procedure Overview

Adapted from protocols for 5-aryl-1,2,4-triazole-3-thiones, this route involves cyclization followed by desulfurization.

-

3,4-Dimethoxybenzohydrazide Synthesis :

-

Thiosemicarbazide Formation :

-

Cyclization to Triazole Thione :

-

Desulfurization :

Key Findings

-

Characterization :

Condensation of Amidrazines

Chemical Reactions Analysis

Types of Reactions

5-(3,4-Dimethoxyphenyl)-3-phenyl-1H-1,2,4-Triazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: The triazole ring can participate in nucleophilic substitution reactions, especially at the nitrogen atoms.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Synthesis and Characterization

The synthesis of 5-(3,4-dimethoxyphenyl)-3-phenyl-1H-1,2,4-triazole typically involves the reaction of appropriate phenolic and triazole precursors. The compound can be synthesized through various methods, including cyclization reactions that yield triazole derivatives with distinct functional groups. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Biological Activities

The biological activities of this compound have been extensively studied. The following sections outline its key pharmacological properties:

Antioxidant Activity

Research indicates that derivatives of 1,2,4-triazoles exhibit significant antioxidant properties. The antioxidant activity is often assessed through various in vitro assays that measure free radical scavenging capabilities. The presence of the dimethoxyphenyl group enhances the electron-donating ability of the molecule, contributing to its antioxidant potential .

Antimicrobial Properties

This compound has shown promising antimicrobial activity against a range of pathogens. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi. The mechanism of action is believed to involve disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Antitumor Activity

Recent studies have explored the antitumor potential of triazole derivatives. Compounds similar to this compound have been evaluated for their cytotoxic effects on various cancer cell lines. The results indicate that these compounds can induce apoptosis and inhibit tumor growth through multiple pathways .

Case Studies

Several case studies have highlighted the applications of this compound in medicinal chemistry:

Mechanism of Action

The mechanism of action of 5-(3,4-dimethoxyphenyl)-3-phenyl-1H-1,2,4-Triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and targets depend on the specific application and biological context .

Comparison with Similar Compounds

Positional Isomers: 2,4- vs. 3,4-Dimethoxyphenyl Substitution

Compounds with 2,4-dimethoxyphenyl substituents (e.g., 2-((5-(2,4-dimethoxyphenyl)-3H-1,2,4-triazol-3-yl)thio)acetic acid) exhibit distinct biological profiles compared to their 3,4-dimethoxyphenyl counterparts. For instance:

- Antioxidant Activity: 3,4-Dimethoxyphenyl derivatives show superior radical scavenging capacity due to enhanced resonance stabilization of the phenoxy radical, as observed in curcumin analogs (e.g., compound 3e in ).

- Toxicity : Acute toxicity (LD₅₀) predictions via GUSAR-online indicate that 3,4-dimethoxyphenyl derivatives (e.g., LD₅₀ = 578.8–1235.0 mg/kg orally) are less toxic than 2,4-dimethoxyphenyl analogs (LD₅₀ = 455.4–480.1 mg/kg intraperitoneally).

Substitution with Nitro or Chloro Groups

Anti-inflammatory Derivatives

- 3-(3,4,5-Trimethoxyphenyl)-6-(5-methoxy-2-methyl-3-indolylmethyl)-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole (Compound 11c in ): The trimethoxyphenyl group enhances COX-2 inhibition, but the indole moiety introduces cytotoxicity absent in the 3,4-dimethoxyphenyl analog.

- 1-[4-(Aminosulfonyl)phenyl]-1H-1,2,4-triazoles (e.g., compound 38d in ): Substituents like 3,4-dimethoxyphenyl improve anti-inflammatory efficacy by 40% compared to 4-methylphenyl analogs.

Physicochemical Properties

| Property | 5-(3,4-Dimethoxyphenyl)-3-phenyl-1H-1,2,4-triazole | 5-(2,4-Dimethoxyphenyl)-3-phenyl-1H-1,2,4-triazole |

|---|---|---|

| Melting Point (°C) | 198–200 | 185–187 |

| Solubility in Water | Insoluble | Insoluble |

| Solubility in DMSO | High | Moderate |

| LogP (Predicted) | 3.57 | 3.21 |

| Hydrogen Bond Acceptors | 6 | 6 |

Key Research Findings

SAR Insights : The 3,4-dimethoxyphenyl group optimizes anti-inflammatory and antioxidant activities by balancing electron-donating effects and steric bulk, outperforming nitro- or chloro-substituted analogs.

Synthetic Versatility : Derivatives can be functionalized at the thiol position (e.g., esterification, acylation) to modulate bioavailability and target specificity.

Q & A

Basic: What are the standard synthetic protocols for 5-(3,4-dimethoxyphenyl)-3-phenyl-1H-1,2,4-triazole?

The synthesis typically involves cyclocondensation of substituted hydrazides or thiosemicarbazides with appropriate aldehydes. For example, refluxing 3,4-dimethoxyphenyl-substituted precursors (e.g., hydrazides) with benzaldehyde derivatives in solvents like ethanol or DMSO under acidic conditions (e.g., glacial acetic acid) for 4–18 hours, followed by purification via recrystallization (water-ethanol mixtures) or column chromatography . Reaction yields can vary (e.g., 65% in some cases), requiring optimization of molar ratios and solvent systems .

Advanced: How can computational methods optimize reaction pathways for synthesizing triazole derivatives with dimethoxyphenyl substituents?

Quantum chemical calculations (e.g., density functional theory, DFT) and reaction path search algorithms can predict transition states, intermediates, and energetics. For instance, ICReDD’s approach combines computational modeling with experimental validation to narrow down optimal conditions (e.g., solvent polarity, temperature) and reduce trial-and-error experimentation . Advanced tools like Gaussian or ORCA software can simulate reaction mechanisms, while machine learning models analyze experimental datasets to recommend conditions for higher yields or selectivity .

Basic: What spectroscopic techniques are used to characterize this compound?

Standard characterization includes:

- NMR : and NMR to confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in the phenyl ring).

- FT-IR : Peaks for triazole C=N stretching (~1600 cm) and methoxy C-O (~1250 cm).

- Mass spectrometry (HRMS) : To verify molecular weight (e.g., [M+H] at m/z 312.12 for CHNO) .

Advanced: How do substituent positions (2,4- vs. 3,4-dimethoxyphenyl) influence the electronic properties and reactivity of triazole derivatives?

Comparative studies using DFT calculations reveal that 3,4-dimethoxyphenyl groups enhance electron-donating effects due to para-methoxy resonance stabilization, increasing nucleophilicity at the triazole N2 position. Conversely, 2,4-substituents introduce steric hindrance, altering regioselectivity in subsequent reactions (e.g., alkylation or coordination with metal ions). Spectroscopic and X-ray crystallographic data can validate these electronic effects .

Basic: What in vitro assays are used to evaluate the biological activity of this compound?

Common assays include:

- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli).

- Antioxidant : DPPH radical scavenging.

- Enzyme inhibition : Acetylcholinesterase (AChE) or COX-2 inhibition assays via spectrophotometric methods .

Standard protocols require controls (e.g., ascorbic acid for antioxidants) and triplicate measurements to ensure reproducibility .

Advanced: How can molecular docking elucidate structure-activity relationships (SAR) for triazole derivatives targeting specific proteins?

Docking software (AutoDock Vina, Schrödinger) models ligand-receptor interactions. For example, the dimethoxyphenyl moiety may form π-π stacking with hydrophobic pockets in enzyme active sites (e.g., AChE), while the triazole ring coordinates with catalytic residues. MD simulations (e.g., GROMACS) assess binding stability over time. Experimental IC values should correlate with docking scores (e.g., lower binding energy = higher potency) .

Basic: What are the key considerations for assessing toxicity in triazole derivatives?

- Acute toxicity : Rodent LD tests.

- Cytotoxicity : MTT assay on normal cell lines (e.g., HEK-293).

- Genotoxicity : Ames test for mutagenicity.

Structure-toxicity relationships often link lipophilicity (logP) to membrane disruption; derivatives with logP >3 may require structural modification .

Advanced: How do conflicting bioactivity data from similar triazole derivatives arise, and how can they be resolved?

Discrepancies may stem from variations in assay conditions (e.g., serum concentration in cell cultures) or substituent electronic effects. For example, a 3,4-dimethoxyphenyl group might show higher antibacterial activity than 2,4-substituted analogs due to enhanced membrane permeability. Resolving contradictions requires:

- Meta-analysis of published IC values.

- Controlled comparative studies under identical conditions.

- Computational validation of pharmacokinetic parameters (e.g., ADMET predictions) .

Basic: What chromatographic methods are effective for purifying this compound?

- Column chromatography : Silica gel with ethyl acetate/hexane gradients (3:7 to 7:3).

- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA).

- Recrystallization : Ethanol-water mixtures for high-purity crystals (>95%) .

Advanced: How can advanced spectroscopic techniques (e.g., 2D NMR, X-ray crystallography) resolve structural ambiguities in triazole derivatives?

- 2D NMR (COSY, HSQC) : Assigns proton-proton coupling and carbon-proton connectivity, distinguishing between regioisomers.

- X-ray crystallography : Confirms absolute configuration and hydrogen-bonding networks (e.g., triazole N-H⋯O interactions with methoxy groups).

- Solid-state NMR : Analyzes polymorphism, critical for pharmaceutical formulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.